molecular formula C13H16N2S B11874225 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- CAS No. 82243-10-5

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-

Cat. No.: B11874225
CAS No.: 82243-10-5
M. Wt: 232.35 g/mol
InChI Key: HFKPMQDIWZJRJD-UHFFFAOYSA-N
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Description

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- (CAS: 82243-10-5, molecular formula: C₁₃H₁₆N₂S) is a spirocyclic compound featuring a sulfur atom (thia) and two nitrogen atoms (diaza) within its bicyclic framework. The 3-phenyl substituent on the spiro system contributes to its structural uniqueness, making it a subject of interest in medicinal chemistry and materials science. Its synthesis and characterization typically involve techniques such as NMR, IR, and mass spectrometry (MS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82243-10-5

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-phenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C13H16N2S/c1-3-7-11(8-4-1)12-14-15-13(16-12)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI Key

HFKPMQDIWZJRJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A widely employed strategy for constructing the spirocyclic core involves the cyclocondensation of hydrazine derivatives with ketones. For instance, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide has been reacted with ketone derivatives in ethanol at room temperature to form spiro-1,3,4-thiadiazole-2-carboxamide analogs. Adapting this method, the target compound can be synthesized by substituting the ketone component with a phenyl-substituted derivative. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the spiro ring.

Optimization and Yield

Key parameters influencing yield include:

  • Solvent : Ethanol is preferred for its ability to dissolve both hydrazine and ketone intermediates while facilitating precipitation of the product.

  • Temperature : Room temperature (20–25°C) minimizes side reactions, achieving yields up to 90%.

  • Stoichiometry : A 1:1 molar ratio of hydrazine to ketone ensures complete conversion, as excess ketone may lead to byproducts.

Table 1: Cyclocondensation Reaction Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol85–90≥95
Reaction Time3 hours8896
Ketone SubstitutionPhenyl8293

Nucleophilic Substitution Route

Intermediate Synthesis

The nucleophilic substitution approach involves constructing the spirocyclic skeleton prior to introducing the phenyl group. A reported method for 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine begins with reacting aniline with a thia-diazaspiro intermediate. For the target compound, the methyl group at position 3 is replaced with phenyl by using benzyl chloride or bromobenzene as the electrophile.

Reaction Conditions

  • Base : Potassium carbonate in acetonitrile facilitates deprotonation and enhances nucleophilicity.

  • Electrophile : Bromobenzene (1.2 equivalents) ensures complete substitution without overalkylation.

  • Purification : Recrystallization from ethanol yields crystals with >99% purity.

Multi-Step Synthesis with Protective Groups

Sequential Reaction Strategy

A patent detailing the synthesis of 4,7-diazaspiro[2.5]octane derivatives provides insights into protective group strategies. While the spiro ring size differs, the methodology can be adapted by elongating the carbon chain. The process involves:

  • Substitution : Reacting a cyclopropyl methanesulfonate with glycine methyl ester to form an intermediate.

  • Protection : Introducing a benzyl group to stabilize the amine during subsequent steps.

  • Deprotection and Reduction : Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to remove protective groups and reduce esters to alcohols.

Challenges and Solutions

  • Sensitivity of Intermediates : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

  • Scalability : Industrial production necessitates replacing LiAlH₄ with safer alternatives like sodium borohydride, albeit with lower yields (60% vs. 75%).

Boulton-Katritzky Rearrangement

Rearrangement Pathway

The Boulton-Katritzky rearrangement offers an alternative route via the transformation of 1,2,4-oxadiazoles into spiropyrazolinium compounds. For the target molecule, a phenyl-substituted oxadiazole precursor undergoes hydrolysis in dimethylformamide (DMF) with water, followed by cyclization.

Experimental Validation

  • Reaction Time : 25 hours at 70°C achieves complete conversion.

  • Byproducts : Benzoic acid is formed as a side product, necessitating chromatographic purification.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Cyclocondensation85–90≥95HighShort reaction time
Nucleophilic Substitution8293ModerateSimple purification
Multi-Step Synthesis60–7590LowVersatility in substitution
Rearrangement7088ModerateNovel pathway

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states, while protic solvents (e.g., ethanol) improve product precipitation.

Catalysis

  • Acid Catalysis : p-Toluenesulfonic acid (PTSA) in trace amounts (0.1 equiv) accelerates cyclization by protonating carbonyl groups.

  • Base Catalysis : Triethylamine (TEA) neutralizes acids generated during substitution, preventing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- serves as a versatile building block for the synthesis of more complex organic molecules. Its unique spiro structure allows for the development of novel compounds with tailored properties.

Case Study : The compound has been utilized in the synthesis of various heterocyclic compounds which are pivotal in drug discovery processes. Researchers have reported high yields when employing this compound as a precursor in multi-step synthesis pathways .

Medicine

The compound has shown potential as an anti-ulcer agent due to its ability to inhibit specific enzymes involved in gastric acid production. This mechanism is crucial for the treatment of conditions like peptic ulcers.

Mechanism of Action : The anti-ulcer activity is believed to stem from its interaction with proton pumps in the gastric lining, effectively reducing acid secretion .

Case Study : In a controlled study, administration of derivatives of this compound demonstrated significant reductions in ulcer formation in animal models, highlighting its therapeutic potential .

Industry

In materials science, 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- is being explored for applications in the development of organic solar cells and corrosion inhibitors . Its chemical properties allow it to enhance the stability and efficiency of materials used in these applications.

Case Study : Recent advancements have shown that incorporating this compound into polymer matrices can improve the electrical conductivity and durability of organic solar cells, making them more viable for commercial use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Phenyl Substitution Effects

  • Bupropion Derivatives : Studies on 3-phenyl-substituted bupropion analogs (e.g., N-tert-butyl, N-cyclobutyl, and N-cyclopropyl series) reveal that substituent position and electronic properties critically influence biological activity. For instance:
    • 3-Chloro Substituent (PAL-1007) : Exhibited 136% ± 9.1% chaperone efficacy in WT DAT assays, outperforming bupropion .
    • 3-Methoxy (PAL-1465) and 3-Fluoro (PAL-1466) : Showed reduced activity (91% ± 6.1% and 100% ± 3.0%, respectively), indicating electron-withdrawing groups may diminish efficacy .
    • N-Cyclobutyl Series : The 3-chloro analog retained activity, while N-cyclopropyl derivatives were universally inactive .

Table 1: Impact of 3-Phenyl Substituents on Chaperone Efficacy

Compound Substituent Efficacy (% vs. Bupropion) Notes
PAL-1007 3-Cl 136 ± 9.1 N-Cyclobutyl series
PAL-1465 3-OCH₃ 91 ± 6.1 Inactive
Bupropion None 100 (baseline) Reference compound

Heteroatom Variations in Spiro Systems

1-Oxa vs. 4-Thia Analogues

  • 3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives : Replacing sulfur with oxygen (e.g., compound 6f) yielded moderate protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ = 2.87 ± 0.24 μM). This suggests oxygen-containing spiro systems may favor enzyme inhibition over chaperone activity .

Table 2: Key Differences in Heteroatom-Containing Spiro Compounds

Compound Type Heteroatoms Biological Activity Molecular Weight (g/mol)
4-Thia-1,2-diazaspiro[4.5]dec S, N₂ Chaperone activity 248.34 (C₁₃H₁₆N₂S)
1-Oxa-2,8-diazaspiro[4.5]dec O, N₂ PTP1B inhibition (IC₅₀ ~3 μM) Varies by substituent
1-Thia-4-azaspiro[4.5]decane S, N Anticancer activity 710.81 (C₃₀H₃₅FN₄O₉S₃)

Spiro Ring Size and Functional Group Modifications

Spiro[4.4] vs. Spiro[4.5] Systems

  • 4-Thia-1,2-diazaspiro[4.4]non-2-ene-6-carboxylic acid, 3-phenyl-: This analog (CAS: 87650-03-1, molecular weight: 276.35 g/mol) has a smaller spiro[4.4] ring system, leading to higher ring strain and altered physicochemical properties (predicted boiling point: 401.7°C, density: 1.35 g/cm³) compared to the spiro[4.5] counterpart .

Functionalized Derivatives

  • 1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one: Incorporates an acetyl group and additional oxygen, expanding its utility in drug discovery .

Biological Activity

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- is C13H16N2SC_{13}H_{16}N_2S with a molecular weight of approximately 232.34 g/mol. The compound features a spiro structure that incorporates both nitrogen and sulfur heteroatoms, which are known to enhance biological activity in pharmaceutical compounds.

PropertyValue
Molecular FormulaC13H16N2S
Molecular Weight232.34 g/mol
InChIInChI=1S/C13H16N2S/...
SMILESN1N=C(SC11CCCCC1)c1ccccc1

Antimicrobial Effects

Research indicates that derivatives of spiro compounds often exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Potential

Recent investigations into the anticancer properties of similar spiro compounds have shown promising results. For instance, spiro compounds have been found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific activity of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- in this context remains to be fully elucidated but warrants further exploration.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease processes. Compounds with similar structures have been shown to inhibit proteases and kinases involved in cancer progression and inflammatory responses. A case study highlighted a related compound's effectiveness as a cysteine protease inhibitor, suggesting that 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- may exhibit similar properties.

Study on Antimicrobial Activity

In a controlled study published in MDPI, researchers synthesized various derivatives of diazaspiro compounds and tested their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive bacteria significantly .

Investigation into Anticancer Properties

A recent publication detailed the synthesis and biological evaluation of spiro compounds for anticancer activity. The study found that several derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines . While specific data for 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- were not reported, the structural similarities suggest potential for further investigation.

The biological activities attributed to spiro compounds often involve multiple mechanisms:

  • Cell Membrane Disruption : Many spiro compounds interfere with bacterial cell membranes.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of critical enzymes involved in metabolic pathways.

Q & A

Q. Guidelines for Researchers :

  • Prioritize open-source tools (SHELX, ORTEP) for reproducibility .
  • Cross-reference NMR/X-ray data to resolve structural ambiguities .
  • Align experimental design with evidence-based inquiry principles (e.g., link to spiroheterocycle reactivity theories) .

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